molecular formula C7H11BrF2O B2835549 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane CAS No. 2137867-39-9

1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane

Cat. No.: B2835549
CAS No.: 2137867-39-9
M. Wt: 229.065
InChI Key: FHBSJMONHYJCTD-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with bromomethyl, difluoromethyl, and methoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane typically involves the reaction of cyclobutane derivatives with brominating agents. One common method includes the use of triarylphosphites in the presence of bromine in highly polar solvents such as dimethylformamide, sulfolane, or dimethylsulfoxide . This method ensures high purity and yield of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form difluoromethyl ketones or aldehydes.

    Reduction Reactions: Reduction of the bromomethyl group can yield cyclobutane derivatives with different functional groups.

Common Reagents and Conditions:

Major Products:

  • Substituted cyclobutane derivatives
  • Difluoromethyl ketones or aldehydes
  • Reduced cyclobutane compounds

Scientific Research Applications

1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the difluoromethyl and methoxymethyl groups can influence the compound’s reactivity and stability. These interactions can modulate various biochemical pathways and molecular processes.

Comparison with Similar Compounds

  • 1-(Bromomethyl)cyclobutane
  • 1-(Methoxymethyl)cyclobutane
  • 3,3-Difluorocyclobutane

Comparison: 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane is unique due to the presence of both bromomethyl and difluoromethyl groups on the cyclobutane ring. This combination imparts distinct chemical properties and reactivity compared to its analogs. The difluoromethyl group enhances the compound’s stability and resistance to metabolic degradation, while the bromomethyl group provides a reactive site for further chemical modifications .

Properties

IUPAC Name

1-(bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrF2O/c1-11-5-6(4-8)2-7(9,10)3-6/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBSJMONHYJCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC(C1)(F)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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